molecular formula C12H11FN4O4 B213534 N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213534
M. Wt: 294.24 g/mol
InChI Key: ZOUXXIQVMPFEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, also known as FMN-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide exerts its anti-cancer effects through the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival and growth. By inhibiting HSP90, N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been found to have low toxicity in normal cells, indicating that it may be a safe and effective anti-cancer agent. It has also been shown to have good bioavailability, meaning that it is easily absorbed and distributed throughout the body.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is its specificity for HSP90, which reduces the risk of off-target effects. However, N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is still in the early stages of development, and more research is needed to determine its efficacy in vivo and its potential side effects.

Future Directions

Future research on N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide should focus on its efficacy in animal models and its potential as a therapeutic agent in humans. Additionally, further studies are needed to explore the potential side effects of N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide and to optimize its chemical structure to improve its anti-cancer activity. Finally, investigations into the combination of N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide with other anti-cancer agents may help to enhance its therapeutic effects.

Synthesis Methods

N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 2-fluoro-5-methylphenylboronic acid with 3-methoxy-4-nitropyrazole-5-carboxylic acid, followed by the addition of an amine and a coupling reagent. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has shown potential as a promising anti-cancer agent in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.

properties

Product Name

N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C12H11FN4O4

Molecular Weight

294.24 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H11FN4O4/c1-6-3-4-7(13)8(5-6)14-11(18)9-10(17(19)20)12(21-2)16-15-9/h3-5H,1-2H3,(H,14,18)(H,15,16)

InChI Key

ZOUXXIQVMPFEAP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-]

Origin of Product

United States

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